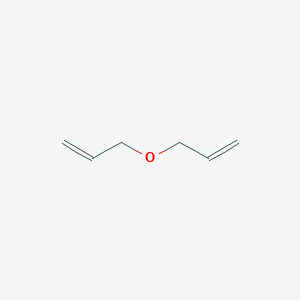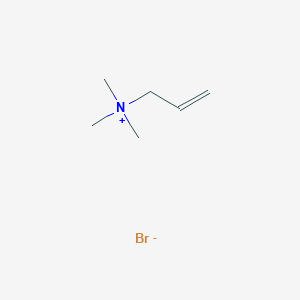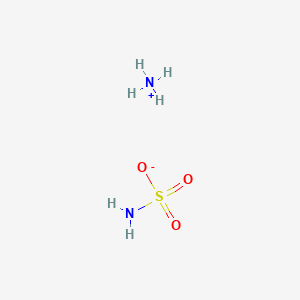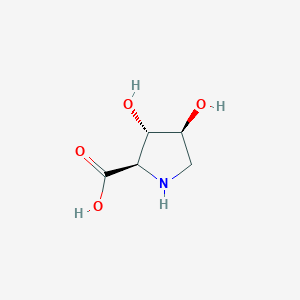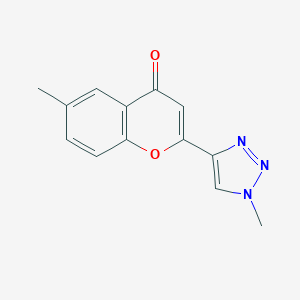
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-, also known as coumarin-triazole hybrid compound, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various targets such as enzymes, receptors, and DNA. The triazole moiety in the compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with the target molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of the 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has also exhibited potent antimicrobial and antiviral activities by disrupting the membrane integrity of the microorganisms. The compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown anticoagulant activity by inhibiting the activity of thrombin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and characterization. The compound is also sensitive to light and requires protection from light during storage and handling.
Direcciones Futuras
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several potential future directions. The compound can be further modified to improve its biological activity and selectivity. The compound can also be conjugated with other molecules to enhance its targeting ability. The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. The compound can also be investigated for its potential use in other scientific research applications such as imaging and diagnostics.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a novel 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has exhibited potent biological activity. The compound has several advantages for lab experiments but also has some limitations. The compound has several potential future directions and can be further investigated for its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves the reaction between coumarin and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has shown promising results in various scientific research applications such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticoagulant activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
131924-47-5 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
6-methyl-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-3-4-12-9(5-8)11(17)6-13(18-12)10-7-16(2)15-14-10/h3-7H,1-2H3 |
Clave InChI |
SYIMKIJSJZYNES-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
Otros números CAS |
131924-47-5 |
Sinónimos |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



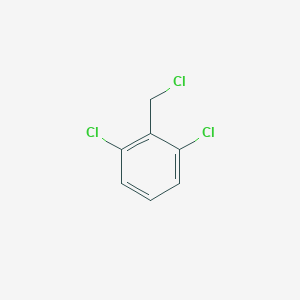
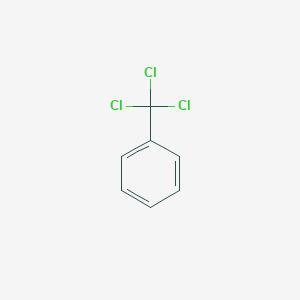
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
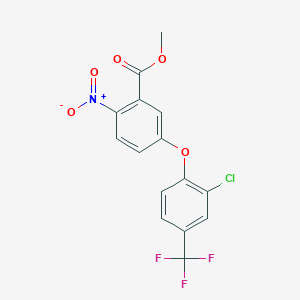
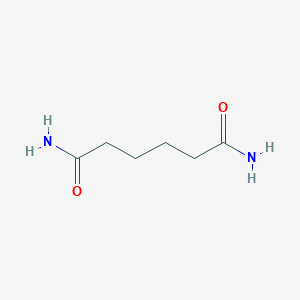
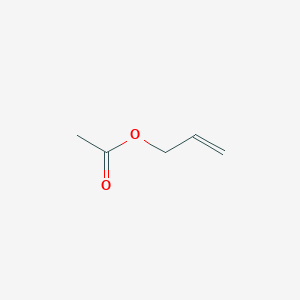
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
